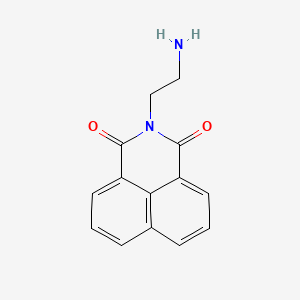

(2-Aminoethyl)naphthalimide

説明

Structure

3D Structure

特性

IUPAC Name |

2-(2-aminoethyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-7-8-16-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(16)18/h1-6H,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWZPYPLFLUCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162265-51-2 | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162265512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Derivatization of 2 Aminoethyl Naphthalimide

Established Synthetic Routes for (2-Aminoethyl)naphthalimide

The primary and most direct method for synthesizing this compound involves the condensation of 1,8-naphthalic anhydride (B1165640) with ethylenediamine (B42938). rsc.orgscielo.br An alternative approach involves the synthesis of a functionalized precursor, which is then converted to the final product through interconversion reactions. rsc.org

Condensation Reactions with 1,8-Naphthalic Anhydride and Ethylenediaminersc.orgrsc.org

The foundational and most widely employed synthetic route to this compound is the direct condensation of 1,8-naphthalic anhydride with ethylenediamine. rsc.org This reaction proceeds via a nucleophilic attack of the primary amine group of ethylenediamine on the electrophilic carbonyl carbons of the anhydride. The process results in the formation of the imide ring with the elimination of water.

A common laboratory procedure involves heating 1,8-naphthalic anhydride with a significant excess of ethylenediamine. rsc.org For instance, one established method describes adding a suspension of 1,8-naphthalic anhydride in water to a heated aqueous solution of ethylenediamine (approximately 70-80°C). rsc.org The reaction is typically rapid, and the product precipitates upon cooling, allowing for isolation by filtration. rsc.org Yields for this method are often high, with reports of around 80%. rsc.org Solvents such as methanol (B129727) or ethanol (B145695) can also be used. scielo.brrsc.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include the molar ratio of reactants, temperature, and reaction time. The use of a large molar excess of ethylenediamine relative to 1,8-naphthalic anhydride (e.g., ratios from 7.4:1 to 15:1) is a common strategy to drive the reaction towards the desired mono-substituted product. scielo.br

Heating is typically required, with temperatures ranging from 60°C in methanol to 80°C in aqueous solutions. rsc.orgscielo.br The reaction time is often short, with some procedures reporting completion within as little as 10 minutes, which can be monitored in real-time using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the reduction of the carbonyl peaks. rsc.org Microwave-assisted synthesis has also been explored for naphthalimide derivatives, as it can reduce reaction times and potentially increase yields by ensuring uniform and rapid heating. researchgate.net

Table 1: Comparison of Reaction Conditions for Condensation Synthesis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Reactants | 1,8-Naphthalic Anhydride, Ethylenediamine | 1,8-Naphthalic Anhydride, Ethylenediamine |

| Solvent | Water | Anhydrous Methanol |

| Temperature | 80°C | 60°C |

| Molar Ratio (Anhydride:Diamine) | ~1:7.4 | 1:15 |

| Reaction Time | 10 minutes | 1 hour |

| Yield | 80% | Not specified, but favors mono-substitution |

| Reference | rsc.org | scielo.br |

This table is interactive and allows for sorting and filtering of data.

A significant challenge in the synthesis of this compound is the formation of byproducts, most notably the disubstituted product where a second molecule of 1,8-naphthalic anhydride reacts with the remaining primary amine of the target molecule. scielo.brresearchgate.net The primary strategy to minimize this is to use a large excess of ethylenediamine, which statistically favors the formation of the mono-adduct. scielo.br

Despite using an excess of the diamine, small amounts of the disubstituted byproduct can still form. scielo.brresearchgate.net Therefore, purification is a critical step. Recrystallization from the reaction solvent after hot filtration is a common initial purification step. rsc.org For higher purity, column chromatography on silica (B1680970) gel is an effective method to separate the desired mono-substituted product from the disubstituted byproduct and any unreacted starting material. scielo.brresearchgate.net Microwave-assisted synthesis may also contribute to cleaner reactions with fewer side-products due to shorter reaction times and controlled heating. researchgate.net

Functional Group Interconversions for this compound Precursorsrsc.org

An alternative strategy for synthesizing more complex this compound derivatives involves the initial synthesis of a substituted 1,8-naphthalic anhydride precursor. This precursor, already containing desired functional groups on the naphthalene (B1677914) ring, is then condensed with ethylenediamine. rsc.org This approach is particularly useful for creating derivatives with specific electronic or physical properties. The key functional group interconversions include the reduction of nitro groups and sulfonation.

Nitro-substituted naphthalimides or naphthalic anhydrides serve as important precursors for amino-substituted derivatives. rsc.orgacs.org The nitro group can be introduced onto the naphthalic anhydride ring system via nitration. acs.org This nitro-substituted intermediate, such as 3-nitro-1,8-naphthalic anhydride, can then be reduced to form the corresponding amino-naphthalic anhydride. rsc.org

Several methods are available for this reduction. A classical approach involves using stannous chloride (SnCl₂) in an acidic medium like hydrochloric acid (HCl) with ethanol as the solvent, typically under reflux conditions. rsc.orgacs.org A more modern and efficient alternative is flow hydrogenation, which utilizes a catalyst such as 10% Palladium on carbon (Pd/C) under hydrogen pressure. rsc.org This method often provides higher yields and simplifies the work-up process. rsc.org Once the amino-substituted anhydride is formed, it can be condensed with ethylenediamine to yield an amino-substituted this compound derivative. rsc.orggoogle.com

Table 2: Comparison of Reduction Methods for Nitro-Substituted Naphthalic Anhydride

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Reduction | Stannous chloride (SnCl₂), Hydrochloric acid (HCl) | Ethanol, Reflux | Standard, well-established | rsc.orgacs.org |

| Flow Hydrogenation | 10% Palladium on carbon (Pd/C), Hydrogen gas | THF, 40°C, 10 bar | Higher yield, simpler work-up | rsc.org |

This table is interactive and allows for sorting and filtering of data.

Sulfonation is another key functional group interconversion used to modify naphthalimide precursors. rsc.org Sulfonic acid groups can be introduced onto the 1,8-naphthalic anhydride ring by reacting it with fuming sulfuric acid. rsc.orggoogle.com The position of sulfonation can be controlled by the reaction temperature. rsc.org For example, sulfonation of 1,8-naphthalic anhydride at 120°C can yield the 3-sulfo derivative. rsc.org

Similarly, starting with an amino-substituted naphthalic anhydride, such as 3-amino-1,8-naphthalic anhydride, allows for further functionalization. Reacting this compound with fuming sulfuric acid at a lower temperature (e.g., 50°C) can lead to a sulfonated amino-naphthalic anhydride. rsc.org After sulfonation, the resulting anhydride is typically converted to its potassium salt by treatment with aqueous potassium chloride to facilitate precipitation and isolation. rsc.org This sulfonated anhydride precursor can then be reacted with ethylenediamine to produce sulfonated this compound derivatives. rsc.org

Advanced Derivatization Strategies of the this compound Scaffold

Advanced derivatization strategies focus on three primary sites of the this compound molecule: the N-imide position, the naphthalene ring, and the terminal amino group of the ethyl side chain. These modifications allow for the introduction of diverse functionalities, leading to materials with tailored properties for specific applications.

The nitrogen atom of the imide functionality in the naphthalimide core serves as a key position for introducing various substituents. This is typically achieved through the reaction of 1,8-naphthalic anhydride or its derivatives with a primary amine, in this case, ethylenediamine, to form the N-(2-aminoethyl)naphthalimide structure. rsc.orgscielo.br One common synthetic route involves the reaction of 1,8-naphthalic anhydride with an excess of ethylenediamine in an aqueous medium or an organic solvent like methanol at elevated temperatures. rsc.orgscielo.br

A general synthetic scheme for the preparation of N-(2-Aminoethyl)-1,8-naphthalimide is presented below:

| Reactants | Solvent | Conditions | Yield | Reference |

| 1,8-Naphthalic Anhydride, Ethylenediamine | Water | 70-80°C | 80% | rsc.org |

| 1,8-Naphthalic Anhydride, Ethylenediamine | Anhydrous Methanol | 60°C, Reflux | 98% (crude) | scielo.br |

This table presents data from different synthetic procedures and the yields may vary based on reaction scale and purification methods.

Substitution at the naphthalene ring, particularly at the C-4 and C-6 positions, is a powerful strategy to modulate the electronic and photophysical properties of the naphthalimide core. rsc.orglu.lv The introduction of various functional groups at these positions can significantly impact the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in its absorption and emission spectra.

The introduction of electron-donating groups (EDGs) or electron-accepting groups (EAGs) at the C-4 position of the naphthalimide ring is a widely employed strategy to tune the molecule's optical properties. rsc.orglu.lv

Electron-Donating Groups (EDGs): The introduction of EDGs, such as amino, alkoxy, or aryloxy groups, at the C-4 position generally leads to a bathochromic (red) shift in both the absorption and emission spectra. rsc.orglu.lv This is attributed to the enhanced intramolecular charge transfer from the electron-donating substituent to the electron-deficient naphthalimide core. For example, 4-amino-substituted 1,8-naphthalimides are typically yellow and exhibit green fluorescence. beilstein-journals.org The fluorescence properties can be further fine-tuned by altering the nature of the amino substituent. semanticscholar.org

Electron-Accepting Groups (EAGs): Conversely, the introduction of electron-accepting groups, such as nitro (-NO2) or cyano (-CN) groups, can also significantly alter the electronic structure. pku.edu.cn Attaching EAGs to the 4-position of 1,8-naphthalimides has been shown to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level and reduce the energy gap, which can influence the material's charge-transfer characteristics. pku.edu.cn

The synthesis of these substituted derivatives often starts from a halogenated naphthalic anhydride, such as 4-bromo-1,8-naphthalic anhydride. psu.edursc.org The bromine atom can then be displaced by various nucleophiles to introduce the desired functional group. For instance, reaction with amines or phenols can introduce amino or phenoxy groups, respectively.

| Substituent at C-4 | Type | Effect on Spectra | Reference |

| Amino (-NH2) | EDG | Red shift in absorption and emission | lu.lvbeilstein-journals.org |

| Alkoxy (-OR) | EDG | Red shift in absorption and emission | lu.lv |

| Aryloxy (-OAr) | EDG | Red shift in absorption and emission | lu.lv |

| Nitro (-NO2) | EAG | Alters electronic structure, lowers LUMO | pku.edu.cn |

| Cyano (-CN) | EAG | Alters electronic structure, lowers LUMO | pku.edu.cn |

The terminal primary amine of the this compound side chain provides a convenient handle for conjugation with various biologically relevant molecules. This strategy is employed to impart specific biological activities or targeting capabilities to the naphthalimide scaffold.

The primary amine of this compound can be reacted with various electrophilic species to attach polyamine ligands. Polyamines are known to interact with biological macromolecules like DNA. mdpi.com The conjugation of polyamine moieties to the naphthalimide core can enhance the binding affinity of the resulting compound to DNA. mdpi.com Spectroscopic studies have shown that the naphthalimide portion can intercalate between DNA base pairs, while the polyamine side chain interacts with the DNA grooves. mdpi.com The synthesis of these conjugates can be achieved through standard amidation or reductive amination reactions. nih.govmdpi.com For example, reacting this compound with an aldehyde-containing molecule under reductive amination conditions can form a stable secondary amine linkage. mdpi.com

This compound and its derivatives can be grafted onto polymeric backbones, such as chitosan (B1678972), to create functional biomaterials. psu.eduscientific.net Chitosan is a natural, biodegradable, and biocompatible polymer with reactive amino and hydroxyl groups. researchgate.net The grafting of naphthalimide derivatives onto chitosan can be achieved through reactions involving the amino group of the naphthalimide derivative and the functional groups on the chitosan chain. psu.edu For instance, 4-bromo-N-(2-aminoethyl)-1,8-naphthalimide has been successfully grafted onto chitosan. psu.edu This modification can enhance the fluorescence properties of the resulting material; for example, one study reported a 1.25-fold increase in the maximum fluorescent intensity of a 1,8-naphthalimide (B145957) derivative after being grafted onto chitosan compared to the free derivative. psu.edu

Conjugation with Biologically Relevant Moieties

Integration into Hybrid Fluorophore Systems (e.g., Naphthalimide-Pyrene, Naphthalimide-Squaramide)

The this compound scaffold serves as a versatile building block for the construction of complex, hybrid fluorophore systems. Its terminal amino group provides a convenient handle for covalent linkage to other photoactive units, enabling the development of novel materials with tailored photophysical properties. By integrating the naphthalimide moiety with other chromophores, such as pyrene (B120774) or squaramide, researchers can create systems that exhibit unique phenomena like Förster Resonance Energy Transfer (FRET), photoinduced electron transfer (PET), and aggregation-induced emission (AIE). These hybrid systems are of significant interest for applications in sensing, bioimaging, and materials science. mdpi.commaynoothuniversity.ienih.govresearchgate.net

Naphthalimide-Pyrene Hybrid Systems

The combination of naphthalimide and pyrene units within a single molecular architecture has led to the creation of sophisticated fluorescent probes, particularly for the detection of biomolecules like nucleotides. mdpi.comnih.gov The synthesis of these hybrids often involves linking a naphthalimide derivative to a pyrene moiety through a flexible or rigid spacer.

One notable example is the synthesis of an aza-cyclophane containing both naphthalimide and pyrene dyes connected by a triamine linker. mdpi.comnih.gov In this system, the naphthalimide unit acts as a FRET acceptor from the pyrene donor. mdpi.com The synthetic strategy involves a multi-step process, beginning with the preparation of a mono-BOC-protected diethylenetriamine, which is then reacted with a naphthalimide precursor. Subsequent deprotection and reaction with a pyrene-dicarbaldehyde, followed by reduction, yields the final cyclophane. mdpi.com

The photophysical behavior of such naphthalimide-pyrene hybrids is highly dependent on their conformation and environment. In polar aprotic solvents, the molecule can adopt a stacked conformation where the pyrene and naphthalimide units are in close proximity, facilitating efficient FRET. mdpi.com However, in aqueous solutions, this process is significantly diminished. mdpi.comnih.gov The fluorescence of these systems can be modulated by interactions with analytes. For instance, the binding of nucleotides like adenosine (B11128) triphosphate (ATP) can disrupt the quenching effects of adjacent amine groups (via PET) and lead to a "turn-on" fluorescence response, making these hybrids effective ratiometric sensors. mdpi.comnih.gov

Naphthalimide-Squaramide Hybrid Systems

The conjugation of naphthalimide with squaramide moieties has emerged as a promising strategy for developing chemosensors and self-assembling materials. maynoothuniversity.ienih.govfrontiersin.org Squaramides are known for their strong hydrogen-bonding capabilities, which can be exploited for molecular recognition and to induce aggregation. maynoothuniversity.ie

The synthesis of naphthalimide-squaramide conjugates typically involves the reaction of a squarate ester with an amino-functionalized naphthalimide, such as one derived from this compound. This allows for the creation of conjugates with different arrangements, such as "head-to-head" or "head-to-tail" designs. frontiersin.org These synthetic routes provide access to molecules where the naphthalimide fluorophore is linked to the squaramide recognition unit. nih.govfrontiersin.org

The fluorescence properties of these hybrids are often strongly linked to their aggregation state in solution. nih.govfrontiersin.org For example, some naphthalimide-squaramide conjugates exhibit a high degree of self-aggregation in aqueous media, which leads to fluorescence quenching. nih.govfrontiersin.org This aggregation can be disrupted by changes in temperature or by the binding of specific anions, such as bromide. nih.govfrontiersin.org The disruption of the aggregates leads to a significant "turn-on" fluorescence response, a phenomenon known as disaggregation-induced emission (DIE). nih.gov This behavior has been successfully utilized to create selective fluorescent probes for halide anions. nih.govfrontiersin.org The interaction with certain anions can also lead to deprotonation of the squaramide NH groups, resulting in distinct colorimetric and spectroscopic changes. frontiersin.org The potential of these systems also extends to DNA binding, where the planar naphthalimide units can intercalate into DNA base pairs, while the squaramide group interacts with the phosphate (B84403) backbone. maynoothuniversity.ie

Photophysical Mechanisms and Spectroscopic Investigations of 2 Aminoethyl Naphthalimide Derivatives

Internal Charge Transfer (ICT) Processes

Intramolecular Charge Transfer (ICT) is a fundamental process in many donor-acceptor dipolar fluorophores. csic.es Upon photoexcitation, an electron density shift occurs from an electron-donating part of the molecule to an electron-accepting part. mdpi.com In the context of naphthalimide derivatives, the naphthalimide moiety typically acts as the electron acceptor. mdpi.com This charge transfer process leads to a large excited-state dipole moment and results in broad absorption and emission bands that are often shifted to longer wavelengths (a bathochromic shift). lu.lv

Influence of Substituents on ICT Character

The nature and position of substituents on the naphthalimide scaffold profoundly influence the ICT characteristics of the molecule. The introduction of electron-donating groups at the C-4 position of the 1,8-naphthalimide (B145957) structure is a common strategy to induce a polar ICT excited state. lu.lv

The photophysical properties of naphthalimide-based fluorophores can be readily adjusted by chemically altering the substituents on this framework. csic.es For instance, replacing a methoxy (B1213986) (-OCH3) group with various amines, such as 2-(hydroxyl)ethylamine, can increase the solvatochromic (ICT) character. csic.es Theoretical studies have shown that for derivatives with electron-donating groups, the vertical electronic transitions of both absorption and emission are characterized as ICT. nih.gov Conversely, the ICT character is less significant in derivatives with electron-withdrawing substituents. nih.gov

The type of amino group substituent also plays a crucial role. For example, a tertiary amine group can increase the rate of non-radiative relaxation, leading to a decrease in fluorescence quantum yield due to rapid rotation around the nitrogen-attached substituents. researchgate.net In contrast, restricting the intramolecular rotation of the aminoethyl group can lead to moderate quantum yields in non-polar solvents.

The following table summarizes the effect of different substituents on the ICT properties of naphthalimide derivatives:

| Substituent Type | Position | Effect on ICT Character | Reference |

| Electron-donating groups (e.g., -OCH3, -N(CH3)2) | 4-position | Enhances ICT | nih.gov |

| Electron-withdrawing groups (e.g., -CN, -COCH3) | 4-position | Reduces ICT significance | nih.gov |

| Amines (e.g., 2-(hydroxyl)ethylamine) | 6-position (replacing -OCH3) | Increases solvatochromic (ICT) character | csic.es |

| Tertiary amine group | Varies | Can decrease fluorescence quantum yield | researchgate.net |

Solvatochromism and Polarity Sensitivity in Research Contexts

The ICT nature of (2-Aminoethyl)naphthalimide derivatives makes them highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. These donor-acceptor type dipolar fluorophores typically exhibit red shifts in their emission spectra and a decrease in fluorescence intensity as the polarity of the surrounding medium increases. csic.es This "on-off" behavior in response to polarity makes them valuable as molecular probes in various research fields. csic.es

For example, their sensitivity to the local environment's hydrophobicity or hydrophilicity is a powerful tool for studying biological systems, as these properties govern protein interactions and cell membrane permeability. csic.es However, the low emission of some ICT fluorophores in aqueous media can limit their application in biological process monitoring. csic.es To overcome this, strategies such as replacing a dimethylamino group with other amines like 2-(hydroxyl)ethylamine have been employed to increase emission intensity in water. csic.es

The solvatochromic properties of 4-N,N-dimethylamino-1,8-naphthalimide (4-DMN), a related compound, are particularly noteworthy. It exhibits extremely low fluorescence in polar protic solvents like water, making it an excellent "on-off" or "switch-like" probe for detecting biomolecular interactions with the potential for very high signal-to-background ratios. nih.gov

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is another critical photophysical process that governs the fluorescence of this compound derivatives. In a typical PET-based fluorescent probe, the system is composed of a fluorophore, a spacer, and a receptor unit. mdpi.com The fluorescence of the naphthalimide fluorophore can be quenched through an electron transfer from a recognition group (receptor). mdpi.com

A study on a specific t-bone-shaped naphthalimide derivative, 2-(2-aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)dione (NAP), has established the existence of a PET mechanism through both experimental and theoretical investigations. nih.gov

Strategies for PET Modulation and "Off-On" Switching

The modulation of the PET process allows for the design of "off-on" fluorescent switches. In the "off" state, the fluorescence is quenched due to PET. Upon interaction with a specific analyte, the PET process is inhibited or "switched off," leading to a restoration of fluorescence ("on" state). mdpi.com

Several strategies are employed to achieve this switching:

Protonation: In systems with a tertiary amine receptor, protonation of the amine in acidic conditions can block the PET quenching process, resulting in bright fluorescence. mdpi.comrsc.org This reversibility allows for the creation of sensors for pH and acid/base vapors. mdpi.com

Analyte Binding: The coordination of metal ions to the receptor can restrain the PET process and lead to fluorescence enhancement. mdpi.comscispace.com For instance, a "turn off" PET mechanism has been observed in the presence of specific metal ions like Cr³⁺, Fe³⁺, and Hg²⁺. nih.gov

Chemical Conversion: Probes can be designed where a PET-quenching recognition unit undergoes a chemical reaction upon exposure to an analyte, thereby inhibiting PET and increasing the fluorescence quantum yield. nih.gov

Structural Modification: Simple substituent manipulation, such as converting a hydroxyl group to an N-dimethylamino group, can switch a naphthalimide from a solvatochromic (ICT) fluorophore to a PET-based "off-on" polarity sensor. csic.es

The following table outlines various strategies for modulating PET in naphthalimide-based systems:

| Modulation Strategy | Mechanism | Application Example | Reference |

| Protonation | Inhibition of PET from amine receptor | pH and acid/base vapor sensing | mdpi.comrsc.org |

| Metal Ion Coordination | Restraining PET upon binding | Metal ion detection (e.g., Zn²⁺, Cr³⁺, Fe³⁺, Hg²⁺) | mdpi.comnih.govscispace.com |

| Chemical Reaction | Conversion of PET-quenching unit | Detection of methylglyoxal | nih.gov |

| Substituent Manipulation | Switching between ICT and PET mechanisms | "Off-on" polarity sensors | csic.es |

Quenching and Enhancement Phenomena in PET-Based Systems

The core of PET-based sensing lies in the phenomena of fluorescence quenching and enhancement. In the absence of an analyte, the PET process from an electron-rich receptor to the excited fluorophore quenches the fluorescence. mdpi.comhep.com.cn This is because the highest occupied molecular orbital (HOMO) energy level of the receptor is higher than that of the fluorophore, facilitating electron transfer. mdpi.com

Upon binding of an analyte, such as a proton or a metal ion, to the receptor, the PET process is inhibited, leading to a significant enhancement of fluorescence. scispace.com This "off-on" response provides a clear signal for detection. For example, in the presence of zinc ions, the fluorescence quantum yields of certain naphthalimide probes are enhanced, indicating that the PET process is inhibited. mdpi.com Similarly, in acidic media, the emission of 4-amino-1,8-naphthalimide-based sensors is "switched on" as PET from the amino moieties is quenched. hep.com.cnresearchgate.net

The efficiency of this quenching and enhancement can be influenced by the molecular structure. For instance, the introduction of a 4-methoxy group in a naphthalimide PET probe was found to improve its detection sensitivity for Zn²⁺ by enhancing the molar extinction coefficient and fluorescence quantum yield. nih.gov

Förster Resonance Energy Transfer (FRET) Applications

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs through long-range dipole-dipole interactions between a donor and an acceptor chromophore. nih.gov The efficiency of FRET is dependent on the distance between the donor and acceptor, their relative orientation, and the spectral overlap between the donor's emission and the acceptor's absorption. ineosopen.org

In the context of naphthalimide derivatives, FRET is utilized to create ratiometric chemosensors. These sensors often consist of two chromophores, a donor and an acceptor. rsc.org For example, systems have been designed where a coumarin (B35378) derivative acts as the energy donor and a naphthalimide fluorophore serves as the energy acceptor. rsc.org

Upon excitation, the donor can transfer its energy to the acceptor, which then emits light. This process can be modulated by external stimuli. For instance, in some systems, the FRET process is initially prevented. Upon addition of an analyte, a conformational change or a chemical reaction can enable FRET to occur, leading to a change in the fluorescence signal. rsc.org FRET can also be used in conjunction with other mechanisms like PET. In some bi-chromophoric naphthalimide derivatives, FRET-mediated fluorescence enhancement is observed upon the addition of metal ions, which is a result of the inhibition of a competitive PET deactivation pathway. rsc.org This allows for a two-channel fluorescence response, making these compounds interesting as ratiometric probes. rsc.org

Design Principles for FRET-Based this compound Probes

The design of Förster Resonance Energy Transfer (FRET)-based probes utilizing the this compound scaffold hinges on several key principles. FRET is a non-radiative energy transfer process from an excited donor fluorophore to a ground-state acceptor fluorophore, with its efficiency being highly dependent on the distance between the two. mdpi.comnih.gov The core strategy involves coupling the naphthalimide moiety, which can act as a FRET partner, with another suitable fluorophore. mdpi.com

A crucial design element is the selection of a FRET pair with significant spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. nih.gov Naphthalimide derivatives are known to form effective FRET pairs with fluorophores like pyrene (B120774). mdpi.com For instance, aza-cyclophanes incorporating both naphthalimide and pyrene have been designed for ratiometric nucleotide detection. mdpi.com In such systems, the naphthalimide can act as the acceptor, and its emission is observed upon excitation of the pyrene donor. mdpi.com

The general architecture of these probes often follows a "fluorophore-spacer-receptor" model. unibl.org The this compound acts as the signaling unit (fluorophore), while a linked receptor moiety is responsible for binding a specific analyte. This binding event induces a conformational change, altering the distance or orientation between the FRET donor and acceptor, thus modulating the FRET efficiency and producing a detectable signal. nih.govnih.gov The amine group on the ethylenediamine (B42938) side chain can also be functionalized to serve as a coordination site for metal ions or as a point of attachment for other molecular components.

The FRET process can be inhibited or enhanced by the analyte. For example, in some designs, the probe exists in a stacked conformation in polar aprotic solvents, facilitating an efficient FRET process. mdpi.com The introduction of an analyte or a change in the solvent environment can destabilize this conformation, leading to a decrease in FRET and a corresponding change in the fluorescence emission. mdpi.com Another design principle involves the cooperative coordination of both the naphthalimide and a linked fluorophore to a metal ion, which can inhibit the FRET mechanism, allowing for the detection of specific cations. nih.gov The goal is to create a ratiometric response, where the ratio of emission intensities of the two fluorophores changes upon analyte binding, providing a more robust and reliable signal. nih.gov

Experimental Verification of FRET Efficiency

The experimental verification of Förster Resonance Energy Transfer (FRET) efficiency in probes based on this compound is essential to validate their design and functionality. FRET efficiency (E) is the fraction of energy transferred from the donor to the acceptor and can be determined through several spectroscopic methods. mdpi.com

A common method involves steady-state fluorescence spectroscopy. By measuring the fluorescence emission spectrum of the donor in the absence (FD) and presence (FDA) of the acceptor, the FRET efficiency can be calculated. nih.gov For example, in a study of aminobenzamide–aminonaphthalimide dyads, the energy transfer efficiency (E_T) was calculated from the emission intensities of the donor-acceptor system and the donor alone, yielding high efficiency values ranging from 0.87 to 0.98. nih.gov

Another approach involves monitoring changes in the fluorescence spectra under varying conditions. For a naphthalimide-pyrene cyclophane, the FRET process was verified by titrating a DMSO solution of the probe with water. mdpi.com This induced a decrease in the naphthalimide emission band (acceptor) and a concurrent increase in the pyrene emission band (donor), confirming that the FRET process is disrupted as the stacked conformation of the cyclophane is destabilized. mdpi.com

Time-resolved fluorescence spectroscopy provides a more detailed verification of FRET. The FRET efficiency can be calculated from the reduction in the donor's fluorescence lifetime in the presence of the acceptor. mdpi.com This method is particularly useful for complex systems, such as oligomeric protein constructs, where multiple donors and acceptors may be present. core.ac.uk Kinetic theories of FRET allow for the prediction of the FRET efficiency of a complex system based on the efficiencies measured for its simpler, pairwise components. mdpi.comcore.ac.uk For instance, the apparent FRET efficiency of a fluorescent triplex can be predicted from the pairwise FRET efficiencies measured for the corresponding duplexes, allowing for experimental cross-validation of the results. mdpi.comcore.ac.uk These experimental verifications are crucial for confirming the proposed FRET mechanism and quantifying the performance of the naphthalimide-based probe.

Spectroscopic Techniques for Characterization

A suite of spectroscopic techniques is indispensable for the structural confirmation and investigation of the photophysical properties of this compound and its derivatives.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy is fundamental for characterizing the electronic properties of this compound derivatives. The parent compound, N-(2-aminoethyl)naphthalimide, exhibits characteristic absorption bands in methanol (B129727) with maxima (λmax) at 232 nm and 330 nm. scielo.br In chloroform (B151607), it shows a strong π→π* transition band in the range of 340–360 nm, with a high molar extinction coefficient (ε) greater than 10,000 M⁻¹cm⁻¹.

Derivatization of the naphthalimide core significantly influences the absorption spectra. For example, squaramide–naphthalimide conjugates in DMSO show absorption maxima around 280 nm and 420 nm. mdpi.com Naphthalimide derivatives designed as fluorescent probes often feature a prominent long-wavelength absorption band between 375 nm and 475 nm, which is attributed to an internal charge transfer (ICT) process. unibl.org This ICT occurs between an electron-donor substituent, typically at the C-4 position, and the electron-accepting carbonyl groups of the naphthalimide core. unibl.org The position of this band is sensitive to the solvent and pH, shifting bathochromically (to longer wavelengths) in the transition from acidic to alkaline media. unibl.org

| Compound/Derivative | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| N-(2-Aminoethyl)naphthalimide | Methanol | 232, 330 | Not Reported | scielo.br |

| This compound | Chloroform | 340-360 | > 10,000 | |

| Squaramide-Naphthalimide Conjugate (SN1) | DMSO | 280, 420 | 34,375 (at 280 nm), 29,900 (at 420 nm) | mdpi.com |

| Squaramide-Naphthalimide Conjugate (SN2) | DMSO | 280, 420, 545 | 35,187 (at 280 nm), 27,410 (at 420 nm) | mdpi.com |

| N-allyl-4-((2-(piperazin-1-yl)ethyl) amino)-1,8-naphthalimide | Water/DMF | 375-475 | Not Reported | unibl.org |

Fluorescence Emission Spectroscopy (Steady-State and Time-Resolved)

Fluorescence spectroscopy, in both steady-state and time-resolved modes, is crucial for evaluating the light-emitting properties of this compound derivatives, which are often designed as fluorescent probes. edinst.com

Steady-State Fluorescence: This technique measures the fluorescence intensity and emission spectrum of a sample under continuous illumination. edinst.com this compound itself typically displays blue fluorescence, with an emission maximum (λem) between 420 nm and 445 nm in non-polar solvents. Its fluorescence quantum yield (ΦF), a measure of emission efficiency, is moderate, around 0.2–0.3 in these solvents. The emission properties are highly sensitive to the molecular environment and substitution pattern. For instance, in FRET systems, the emission of the naphthalimide acceptor can be seen at longer wavelengths, such as 550 nm, when a pyrene donor (emitting at 380 nm) is excited. mdpi.com The Stokes shift, the difference between the absorption and emission maxima, is typically large for naphthalimide dyes. mdpi.com

Time-Resolved Fluorescence: This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τ). edinst.com This parameter represents the average time a molecule spends in the excited state before returning to the ground state. edinst.com For naphthalimide derivatives, fluorescence lifetimes are often measured using Time-Correlated Single Photon Counting (TCSPC). researchgate.net The decay curves can be complex, sometimes requiring fitting with a multi-exponential function, which indicates that the fluorophore exists in different environments or conformational states. researchgate.net Time-resolved measurements are essential for distinguishing between different quenching mechanisms (static vs. dynamic) and for accurately calculating FRET efficiencies. kobv.de

| Compound/Derivative | Solvent | λem (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| This compound | Non-polar solvents | 420-445 | 0.2-0.3 | |

| Naphthalimide-Pyrene Cyclophane (Acceptor) | Aqueous solution | 550 | Not Reported | mdpi.com |

| Squaramide-Naphthalimide Conjugates | 5% aq. DMSO | ~525 | Not Reported | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of N-(2-Aminoethyl)-1,8-naphthalimide shows characteristic signals for the aromatic protons of the naphthalimide core and the aliphatic protons of the aminoethyl side chain. scielo.brrsc.org In deuterated chloroform (CDCl₃), the aromatic protons typically appear as multiplets or doublets in the range of δ 7.76–8.61 ppm. scielo.br The methylene (B1212753) protons of the ethylenediamine linker appear as two triplets: the one adjacent to the imide nitrogen (N-CH₂) is found around δ 4.29 ppm, and the one adjacent to the terminal amine group (CH₂-NH₂) is located further upfield at approximately δ 3.07 ppm. scielo.br The primary amine protons (-NH₂) often appear as a broad singlet, for example at δ 1.33 ppm. scielo.br

¹³C NMR: The carbon NMR spectrum provides complementary structural information. For a derivative like 6-((2-Aminoethyl)amino)-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione, the carbonyl carbons of the imide group resonate at around δ 162.4-163.4 ppm. nih.gov The aromatic carbons of the naphthalimide ring appear in the δ 104-151 ppm region. nih.gov The aliphatic carbons of the side chain are found upfield, with the N-CH₂ carbon at ~δ 41.2 ppm and the CH₂-NH₂ carbon at ~δ 36.5 ppm. nih.gov Two-dimensional NMR experiments like COSY, HSQC, and HMBC are often employed to assign all proton and carbon signals unambiguously. mdpi.com

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in CD₃CN (ppm) | Reference |

|---|---|---|---|

| Aromatic-H | 8.61 (dd), 8.22 (dd), 7.76 (dd) | 8.55 (d), 8.35 (d), 7.82 (t) | scielo.brrsc.org |

| N-CH₂ | 4.29 (t) | 4.16 (t) | scielo.brrsc.org |

| CH₂-NH₂ | 3.07 (t) | 2.92 (t) | scielo.brrsc.org |

| -NH₂ | 1.33 (s) | Not Reported | scielo.br |

Mass Spectrometry (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of synthesized this compound derivatives. Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, often detecting the protonated molecule [M+H]⁺. scielo.brmdpi.com

For the parent compound, N-(2-aminoethyl)naphthalimide, ESI-MS analysis shows a prominent peak corresponding to the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 241.1. The fragmentation pattern can also provide structural information; for instance, a loss of carbon monoxide (CO, 28 Da) can be observed.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically within 5 ppm of the theoretical value, which allows for the unambiguous determination of the elemental formula of a compound. nih.govolemiss.edu For example, the HRMS (ESI-TOF) analysis of a brominated naphthalimide derivative showed a found m/z of 462.0935 for the [M+H]⁺ ion, which closely matched the calculated value of 462.0950 for the formula C₂₁H₂₅BrN₃O₄. mdpi.com This level of accuracy is critical for confirming the identity of newly synthesized compounds and distinguishing between molecules with similar nominal masses. mdpi.commdpi.com

| Compound/Derivative | Ionization Method | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| N-(2-Aminoethyl)naphthalimide | ESI-MS | [M+H]⁺ | 241.09 | 241.09 | scielo.br |

| 2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | HRMS (ESI) | [M+H]⁺ | 286.0822 | 286.0800 | mdpi.com |

| tert-Butyl-(2-((2-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)amino)ethyl)carbamate | HRMS (ESI-TOF) | [M+H]⁺ | 462.0950 | 462.0935 | mdpi.com |

| Aminobenzamide–aminonaphthalimide Dyad | HRMS (FAB+) | [M+H]⁺ | 445.2240 | 445.2297 | nih.gov |

Applications of 2 Aminoethyl Naphthalimide Derivatives in Advanced Chemical Sensing and Imaging

Fluorescent Chemosensors for Ion Detection

The versatility of the (2-Aminoethyl)naphthalimide scaffold has been extensively exploited to create fluorescent chemosensors for various ions. These sensors typically operate via mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET), leading to a discernible change in their fluorescence upon binding with a target ion.

This compound derivatives have been successfully designed to selectively detect a range of metal ions, many of which are environmentally hazardous or biologically significant.

Fe³⁺ Detection: A novel 1,8-naphthalimide-based fluorescent probe, MNP, which incorporates a piperazine group for Fe³⁺ recognition, has been developed. This probe demonstrates high sensitivity with a detection limit as low as 65.2 nM. nih.govsemanticscholar.org The fluorescence intensity of MNP is significantly enhanced in the presence of Fe³⁺ due to the blockage of the PET process. nih.govsemanticscholar.org Another study reported two sensors, MMN and EEN, which also showed greatly enhanced fluorescence in the presence of Fe³⁺ with detection limits of 180 nM and 310 nM, respectively. asianpubs.org Furthermore, a sensor system based on naphthalimide-functionalized fluorescent organic nanoparticles (FONPs) has been utilized for the selective sensing of Fe³⁺, with a limit of detection of 12.5 ± 1.2 μM. rsc.org The fluorescence of these nanoparticles is quenched upon the addition of Fe³⁺. rsc.org

Hg²⁺ Detection: Naphthalimide-piperazine derivatives have been shown to be effective chemosensors for Hg²⁺. One such derivative, NI-1, exhibits fluorescence quenching in the presence of Hg²⁺ with a detection limit of 8.8 x 10⁻⁸ M. mdpi.com Another derivative, NI-2, acts as a "turn-on" sensor for Hg²⁺, with a detection limit of 4.1 x 10⁻⁷ M. mdpi.com A different naphthalimide-based probe has demonstrated a detection limit of 0.52 µM for Hg²⁺ through fluorescence attenuation. mdpi.com Additionally, a ratiometric fluorescent chemosensor, NI-SP, has been evaluated for detecting Hg²⁺ in living cells, with a dissociation constant of 0.13 ± 0.04 µM. nih.gov

Zn²⁺ Detection: The design of fluorescent chemosensors for zinc ions (Zn²⁺) has attracted significant attention due to the biological importance of this ion. nih.govrsc.org Naphthalimide-based fluorescent sensors have been developed for the highly selective and sensitive detection of Zn²⁺, with applications in imaging this ion in living cells. rawdatalibrary.netsemanticscholar.org

Pb²⁺ Detection: A novel N-n-butyl-1,8-naphthalimide derivative has been synthesized and shown to have a highly selective and sensitive fluorescence response to Pb²⁺. semanticscholar.orgnih.gov The fluorescence intensity of this probe decreases significantly with increasing concentrations of Pb²⁺. semanticscholar.orgnih.gov

Cu²⁺ Detection: Several this compound derivatives have been designed as fluorescent chemosensors for Cu²⁺. A series of bis-1,8-naphthalimide dyads exhibited high selectivity and sensitivity for Cu²⁺ through fluorescence quenching. researcher.life A naphthalimide-functionalized pillar researchgate.netarene serves as an effective ratiometric fluorescent chemosensor for Cu²⁺ with a detection limit of 185 ± 7 nM. rsc.org Another novel "turn-on" fluorescent probe, CuNI, was synthesized for tracking lysosomal Cu²⁺ in living cells, with a detection limit as low as 19.40 nM. rsc.org Furthermore, a 1,8-naphthalimide-based sensor was reported to have a detection limit of 4.67 × 10⁻⁸ M for Cu²⁺. nih.gov

Ag⁺ Detection: A multifunctional fluorescent probe based on a naphthalimide derivative has been designed for the detection of Ag⁺ and Hg²⁺. This probe exhibits significant fluorescence quenching in the presence of Ag⁺, with a calculated detection limit of 0.33 μM. nih.gov

Interactive Data Table: Metal Ion Sensing by this compound Derivatives

| Sensor | Target Ion | Detection Limit | Response Mechanism | Reference |

| MNP | Fe³⁺ | 65.2 nM | Turn-on | nih.govsemanticscholar.org |

| MMN | Fe³⁺ | 180 nM | Turn-on | asianpubs.org |

| EEN | Fe³⁺ | 310 nM | Turn-on | asianpubs.org |

| NID FONPs | Fe³⁺ | 12.5 µM | Turn-off | rsc.org |

| NI-1 | Hg²⁺ | 8.8 x 10⁻⁸ M | Turn-off | mdpi.com |

| NI-2 | Hg²⁺ | 4.1 x 10⁻⁷ M | Turn-on | mdpi.com |

| His-NMI-Bu | Hg²⁺ | 0.52 µM | Turn-off | mdpi.com |

| NI-SP | Hg²⁺ | 0.13 µM (Kd) | Ratiometric | nih.gov |

| CuNI | Cu²⁺ | 19.40 nM | Turn-on | rsc.org |

| Sensor V | Cu²⁺ | 4.67 x 10⁻⁸ M | Turn-off | nih.gov |

| Probe P | Ag⁺ | 0.33 µM | Turn-off | nih.gov |

A critical aspect of chemosensor design is achieving high selectivity for the target ion over other potentially interfering ions. Research has demonstrated that naphthalimide-based sensors can be highly selective. For instance, the Fe³⁺ probe MNP showed no significant fluorescence changes in the presence of other common metal ions. nih.gov Similarly, the Cu²⁺ sensor CuNI exhibited high selectivity, allowing for its application in complex biological environments. rsc.org The sensitivity of these sensors is also a key parameter, with many derivatives achieving detection limits in the nanomolar range, which is crucial for detecting trace amounts of toxic metal ions in environmental and biological samples. nih.govasianpubs.orgrsc.org The high selectivity is often achieved by designing a specific binding pocket or receptor site that complements the size, charge, and coordination geometry of the target metal ion. researcher.life

The sensing behavior of many this compound derivatives is influenced by pH. For example, the Fe³⁺ probe MNP maintains a stable fluorescence response in the presence of Fe³⁺ over a pH range of 3-8, making it suitable for use in biological systems. semanticscholar.org Some naphthalimide-based sensors are designed to be pH-independent over a wide range to ensure reliable detection in various environments. mdpi.comnih.gov For instance, one Cu²⁺ sensor was shown to be effective over a pH range of 2.52 to 9.58. nih.gov Conversely, the pH sensitivity of some naphthalimide derivatives can be harnessed for developing pH sensors themselves. mdpi.com

While the detection of cations by naphthalimide derivatives is more widely reported, their application in anion recognition is a growing area of research. The design of these sensors involves incorporating anion-binding motifs, such as hydrogen bond donors, into the naphthalimide structure. A ratiometric fluorescent probe has been developed for the determination of alkaline phosphatase, which involves the cleavage of a phosphate (B84403) group from a naphthalimide derivative, leading to a change in its photophysical properties. rsc.org Another study reported the use of a naphthalimide-based receptor for the fluorescence detection of phosphonates in water. researchgate.net

The inherent pH sensitivity of the amino group in many this compound derivatives makes them excellent candidates for pH sensing. nih.gov Naphthalimide-piperazine derivatives NI-1 and NI-2, for example, exhibit an increase in fluorescence intensity in acidic environments, with pKa values of 4.98 and 2.91, respectively. mdpi.com This property allows them to function as "off-on" fluorescent switches for pH. mdpi.com Such pH probes are valuable for monitoring pH changes in biological systems, such as within cellular organelles like lysosomes, which have an acidic environment. nih.gov A series of naphthalimide derivatives have been synthesized and studied as intracellular biomarkers to sense the acidic environment of lysosomes in eukaryotic cells. nih.gov Furthermore, highly water-soluble 1,8-naphthalimide (B145957) fluorophores have been developed as selective PET-based probes for determining pH in aqueous solutions. mdpi.com

Metal Ion Sensing (e.g., Fe3+, Hg2+, Zn2+, Pb2+, Cu2+, Ag+)

Molecular Probes for Biological and Environmental Analytes

Beyond simple ions, derivatives of this compound are being developed as sophisticated molecular probes for a variety of biological and environmental analytes. Their applications in this area are diverse, ranging from the detection of enzymatic activity to the monitoring of pollutants in water.

A smartphone-based imaging platform has been developed using N-(2-aminoethyl-1,8-naphthalimide)-functionalized gold nanoclusters for the point-of-care testing of alkaline phosphatase (ALP) activity in human serum. nih.gov This demonstrates the potential for creating portable and accessible diagnostic tools based on these compounds. Furthermore, naphthalimide-based fluorescent probes have been designed to detect specific enzymes, such as human NAD(P)H: quinone oxidoreductase isozyme 1 (hNQO1), which is a cancer-associated enzyme. maynoothuniversity.ie The ability to design probes that respond to specific enzymatic reactions opens up possibilities for disease diagnosis and monitoring treatment efficacy. In environmental applications, these fluorescent sensors have been used to determine Cu(II) ion levels in different water samples, highlighting their utility in environmental monitoring. nih.gov

Detection of Reactive Oxygen/Nitrogen Species (e.g., HClO, ONOO⁻)

This compound derivatives have been effectively engineered to create "turn-on" fluorescent probes for reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are critical signaling molecules and mediators of oxidative stress.

For the detection of hypochlorous acid (HClO), a key ROS, a mitochondria-specific naphthalimide-based fluorescent probe has been developed. This probe incorporates a (2-aminoethyl)-thiourea group as the sensing unit. In the absence of HClO, the probe exhibits weak fluorescence. Upon interaction with HClO, the thiourea group is oxidized, leading to a significant (approximately 19-fold) enhancement of a strong blue fluorescence signal. rsc.orgrsc.orgnih.gov This sensor demonstrates high selectivity and sensitivity for HClO over other ROS and RNS, with a rapid response time of about 60 seconds and a detection limit of 2.3 x 10⁻⁷ mol·L⁻¹. rsc.orgrsc.org

Similarly, naphthalimide-based probes have been designed for the sensitive detection of peroxynitrite (ONOO⁻), a potent RNS. One such probe, NP, utilizes a methyl(4-hydroxyphenyl)amino group as the recognition moiety. The interaction with ONOO⁻ triggers an oxidative N-dearylation reaction, releasing a highly fluorescent product and causing a "turn-on" response. nih.govnih.govrsc.org This probe exhibits high sensitivity with a detection limit as low as 11 nM. nih.govnih.gov Another probe, Nap-Cy, was developed as a bifunctional sensor for simultaneously detecting lysosomal ONOO⁻ and viscosity, showing a low detection limit of 42 nM and a response time of about 10 minutes. mdpi.com

Table 1: Naphthalimide-Based Probes for Reactive Oxygen/Nitrogen Species

| Probe Name/Type | Target Analyte | Sensing Group / Mechanism | Detection Limit (LOD) | Response Time | Key Features |

|---|---|---|---|---|---|

| Thiourea-based | HClO | (2-aminoethyl)-thiourea / Oxidation | 2.3 x 10⁻⁷ M rsc.orgrsc.org | ~60 seconds rsc.orgrsc.org | Mitochondria-targeting, 19-fold fluorescence enhancement. rsc.orgrsc.orgnih.gov |

| Nap-Se | HClO/ClO⁻ | Selenomorpholine / Oxidation | Not specified | <2 seconds | Mitochondria-targetable, reversible probe. |

| NP | ONOO⁻ | Methyl(4-hydroxyphenyl)amino / N-dearylation | 11 nM nih.govnih.gov | Not specified | High selectivity over other ROS. nih.govnih.gov |

| HCA-OH | ONOO⁻ | p-aminophenol / N-/O-dearylation | Not specified | Not specified | Good photostability, used in cells and C. elegans. |

| Nap-Cy | ONOO⁻ | Not specified | 42 nM mdpi.com | ~10 minutes mdpi.com | Lysosome-targeting, also senses viscosity. mdpi.com |

Sensing of Biologically Relevant Small Molecules (e.g., Formaldehyde, Saccharides, Thiols, Nucleotides)

The structural versatility of the naphthalimide scaffold has enabled the development of probes for a wide array of other biologically significant small molecules.

Formaldehyde (FA): Several naphthalimide-based fluorescent probes have been designed for FA detection. A probe named EW2, which incorporates hydrazine as the FA-binding site, operates via a condensation reaction that suppresses a photoinduced electron transfer (PET) pathway, resulting in a "turn-on" fluorescence signal. researchgate.net Another regenerative probe, NE-FA, uses a 2-methylaminobenzoate ester as the recognition receptor, which releases the fluorophore upon reaction with FA. nih.gov A water-soluble polymeric probe demonstrated an exceptionally low detection limit of 1.36 nM in aqueous media. rsc.orgresearchgate.net

Saccharides: For saccharide sensing, naphthalimide derivatives are often functionalized with a phenylboronic acid moiety. rsc.orgrsc.org Boronic acids reversibly bind with the diol groups present in saccharides. nih.gov Probes like PET-S1 and PET-S2 show significant fluorescence enhancements (up to 50-fold) upon binding to sugars like D-fructose and D-sorbitol at physiological pH, operating through the suppression of a PET mechanism. rsc.org

Thiols: Naphthalimide-based probes have been developed for the selective detection of biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). One probe, MSBN, uses a 4-methylsulfonyl group that is displaced by thiols in a nucleophilic aromatic substitution reaction, restoring quenched fluorescence with over a 100-fold increase in signal. beilstein-journals.org Another probe based on a naphthalimide-indole chromophore uses a 2,4-dinitrobenzene sulfonyl (DNBS) group as the recognition site, achieving detection limits in the low nanomolar range (8.97–10.2 nM). nih.gov

Nucleotides: Naphthalimide derivatives have been adapted for sensing nucleotides, particularly adenosine-5'-triphosphate (ATP), the primary energy currency of the cell. rsc.org These sensors often employ metal complexes or specific binding motifs. For example, a probe consisting of a naphthalimide fluorophore coupled to a Zn(II)-complexed dipicolylamine receptor can selectively detect ATP. Another design incorporates guanidiniocarbonyl pyrrole arms that selectively bind nucleoside triphosphates through electrostatic interactions and hydrogen bonding.

Table 2: Naphthalimide-Based Probes for Biologically Relevant Small Molecules

| Target Analyte | Probe Name/Type | Recognition Moiety / Mechanism | Detection Limit (LOD) |

|---|---|---|---|

| Formaldehyde | EW2 | Hydrazine / Condensation Reaction | Not specified |

| Formaldehyde | NE-FA | 2-methylaminobenzoate ester / Ester hydrolysis | 0.296 mM nih.gov |

| Formaldehyde | Polymeric Probe | Aromatic amine / Schiff base formation | 1.36 nM rsc.orgresearchgate.net |

| Saccharides | PET-S1 / PET-S2 | Phenylboronic acid / PET suppression | Not specified |

| Thiols (GSH, Cys, Hcy) | Naphthalimide-Indole | 2,4-dinitrobenzene sulfonyl (DNBS) / Nucleophilic reaction | 8.97-10.2 nM nih.gov |

| Thiols (GSH, Cys, Hcy) | NAP-DNP | 3,5-dinitropyridin-2-yl / Nucleophilic substitution | 0.32-0.88 µM nih.gov |

| Thiols | MSBN | 4-methylsulfonyl / Nucleophilic substitution | Not specified |

| Nucleotides (ATP) | Zn(II)-complex | Zn(II)-dipicolylamine / Electrostatic interaction | Not specified |

Cellular and Subcellular Imaging

A major application of this compound derivatives is in cellular and subcellular imaging, owing to their excellent photophysical properties, cell permeability, and low cytotoxicity. These probes serve as powerful tools for visualizing the distribution and dynamics of specific analytes and organelles within living cells.

Organelle-Targeting Probes (e.g., Mitochondria, Golgi Apparatus, Lysosomes)

To achieve precise spatial information, naphthalimide probes are often conjugated with specific targeting moieties that direct their accumulation within particular cellular organelles.

Mitochondria: Probes have been designed to target mitochondria by incorporating positively charged groups, such as a quaternized pyridinium moiety. This targeting strategy leverages the negative mitochondrial membrane potential to drive the accumulation of the probe within the mitochondrial matrix. rsc.orgrsc.org This has been successfully applied to image HClO specifically within the mitochondria of PC-12 cells. rsc.orgrsc.org

Golgi Apparatus: A naphthalimide-based probe for formaldehyde, EW2, was successfully targeted to the Golgi apparatus by including a phenylsulfonamide group. This moiety acts as a Golgi-targeting group, allowing for the visualization of dynamic changes in this specific organelle upon FA exposure. researchgate.net

Lysosomes: Lysosomes have been targeted by incorporating groups like morpholine or a sulfonamide unit into the naphthalimide structure. The acidic environment of lysosomes can protonate these basic moieties, leading to the probe's entrapment. This strategy has been used to develop probes that can selectively detect lysosomal glutathione or track the organelle itself. rsc.org

In Cellulo Detection of Specific Analytes

The practical utility of these naphthalimide derivatives is demonstrated by their successful application in detecting analytes within living cells (in cellulo).

The mitochondria-targeting HClO probe has been used for imaging endogenously and exogenously generated HClO in PC-12 and RAW264.7 cells. rsc.org

Peroxynitrite probes have been applied to specifically detect ONOO⁻ generated in RAW264.7 murine macrophages upon stimulation and to image ONOO⁻ distribution in HepG2 cells. nih.govnih.gov

Formaldehyde-sensing probes have been used to monitor both endogenous and exogenous FA in breast cancer cells (MCF7) and have also been applied in whole organisms like zebrafish. nih.govresearchgate.net

Thiol-selective probes have been employed to image intracellular biothiols in HeLa cells, demonstrating their capacity to function within the complex cellular milieu. nih.govnih.gov

Confocal and Multiphoton Fluorescence Lifetime Imaging Microscopy

Naphthalimide derivatives are well-suited for advanced imaging techniques, including confocal microscopy and multiphoton fluorescence lifetime imaging microscopy (FLIM). nih.govnih.gov The 1,8-naphthalimide core is responsive to two-photon excitation (TPE), typically using near-infrared light (e.g., 800-950 nm). nih.govnih.gov TPE offers advantages for live-cell and tissue imaging, including deeper penetration, reduced phototoxicity, and lower background fluorescence. nih.gov

FLIM, when combined with these probes, provides an additional layer of information by measuring the fluorescence lifetime of the probe on a pixel-by-pixel basis. nih.gov The fluorescence lifetime is sensitive to the probe's immediate microenvironment, such as local pH, viscosity, and binding events. rsc.orgnih.gov Researchers have used two-photon FLIM with naphthalimide-boronic acid probes to gain insight into the probe's interaction with its cellular surroundings and to visualize its response to analytes in living cancer cells like HeLa and PC-3. rsc.orgnih.govnih.gov This technique allows for the mapping of environmental changes or analyte concentrations within the cell, independent of probe concentration, thereby providing more robust quantitative imaging data. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Computational Investigations

Impact of Structural Modifications on Photophysical and Sensing Properties

The photophysical characteristics of 1,8-naphthalimide (B145957) derivatives are highly dependent on the nature and position of substituents on the naphthalene (B1677914) ring. rsc.org Modifications to the core structure, including the length and functionality of linkers and the introduction of various substituents, allow for the fine-tuning of their absorption and emission properties.

The linker connecting the naphthalimide fluorophore to a recognition moiety plays a critical role in the functionality of a sensor. While the (2-Aminoethyl) group itself can be considered a short linker, studies on related naphthalimide derivatives demonstrate that both the length and the chemical nature of the linker are crucial.

Longer, more flexible linkers can influence the efficiency of processes like photoinduced electron transfer (PET) and resonance energy transfer (RET) between the fluorophore and a sensing unit. For instance, in a conjugate system involving a bacteriochlorin (B1244331) photosensitizer and a 4-pyrazolinyl-1,8-naphthalimide, a longer oligo(ethylene glycol) linker led to a higher emission intensity from the naphthalimide unit. researchgate.net This was attributed to a decrease in the efficiency of resonance energy transfer between the two chromophores. researchgate.net

Conversely, the rigidity and composition of the linker can also be determining factors. Studies on engineered antibody fragments have shown that rigid, short linkers can enhance structural stability and, consequently, functionality, more so than longer, flexible linkers. nih.gov In the context of PROteolysis TArgeting Chimeras (PROTACs), the linker length is a critical parameter for optimizing the induced degradation of a target protein, with a specific linker length providing the optimal distance for the interaction between the target protein and an E3 ligase. nih.gov For a series of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for efficacy. nih.gov Although not directly involving (2-Aminoethyl)naphthalimide, these findings highlight the general principle that linker optimization is a key aspect of designing functional molecular systems.

Derivatives of 4-amino-1,8-naphthalimide (B156640) featuring a free alkyl chain with a carboxyl group as a linker have been synthesized and their photophysical properties studied. nih.gov These studies provide a basis for understanding how linker functionality can be used to attach the naphthalimide unit to other molecules for applications such as drug delivery. nih.gov

Substituents on the naphthalimide core, particularly at the C-4 position, have a profound impact on the molecule's photophysical properties. nih.gov The introduction of electron-donating groups at this position can increase the fluorescence quantum yield and shift the emission color from blue to yellowish-green. nih.gov This is due to the creation of a "push-pull" system that facilitates intramolecular charge transfer (ICT). nih.gov

The nature of the substituent dictates the extent of this effect. For example, the fluorescence intensity of C-4 substituted derivatives depends on the specific group attached and the polarity of the solvent. rsc.org In a study of three different C-4 substituted derivatives, the maximum absorption wavelengths were observed in the ranges of 426–436 nm, 394–406 nm, and 427–444 nm, respectively, with one compound showing a significant blue shift in absorption. rsc.org

The position of the amino group on the aromatic core is also a critical determinant of the emission intensity. rsc.org A systematic investigation of 2-amino, 3-amino, and 4-amino-1,8-naphthalimides (2APNI, 3APNI, and 4APNI) revealed distinct photophysical behaviors:

2APNI: Showed blue fluorescence that was insensitive to solvent polarity. rsc.org

3APNI and 4APNI: Exhibited strong solvent-dependent fluorescence (solvatofluorochromism) with large Stokes shifts, indicating a significant ICT character. rsc.org The fluorescence color of 3APNI changed from blue in hexane (B92381) to orange-yellow in methanol (B129727), while 4APNI shifted from blue to yellow under the same conditions. rsc.org

The following table summarizes the solvent-dependent emission maxima for these isomers:

| Compound | Emission Max (λem) in Hexane | Emission Max (λem) in Methanol |

| 2APNI | ~420-445 nm (in various solvents) | ~420-445 nm (in various solvents) |

| 3APNI | 429 nm | 564 nm |

| 4APNI | 460 nm | 538 nm |

Data sourced from Okamoto et al. (2018) rsc.org

Furthermore, modifications at the imide nitrogen (N-position) can also modulate the properties. The synthesis of N-substituted 1,8-naphthalimides is a common strategy to alter reactivity and solubility. rsc.org

Computational Chemistry Approaches (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for studying naphthalimide derivatives. These methods provide deep insights into the electronic structure, predict photophysical properties, and elucidate reaction mechanisms at the molecular level.

DFT calculations are widely used to optimize the ground state geometries of naphthalimide derivatives and to understand their electronic properties through analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netdocumentsdelivered.com The distribution and energy levels of these frontier orbitals are key to explaining the observed absorption and emission spectra. documentsdelivered.com

For instance, studies have shown that for 4-substituted naphthalimides, light absorption leads to the population of the second excited state (S2), which has an n,π* character. bgsu.edu This is followed by internal conversion to the first excited state (S1), which has a π,π* or charge-transfer (CT) character, depending on the substituent. bgsu.edu The nature of these excited states has been elucidated through TD-DFT calculations, which help in assigning the observed transient absorption spectra. bgsu.edu

Computational studies have also been crucial in understanding the mechanisms of sensing. For molecules designed as photoinduced electron transfer (PET) sensors, DFT can model the energy levels of the fluorophore, the spacer, and the receptor to predict whether PET will occur, leading to fluorescence quenching or enhancement. mdpi.com

Computational methods are employed to model the non-covalent interactions that govern molecular recognition and self-assembly. DFT has been used to study the aggregation of naphthalimide-based amphiphiles and their interaction with water molecules, shedding light on their potential to form self-assembling structures like membrane water channels. dntb.gov.uanih.gov

Molecular docking, a computational modeling technique, has been used to investigate the interactions between naphthalimide-based drugs and biological macromolecules like human serum albumin. consensus.app These studies can predict the binding affinity and identify the primary forces (e.g., hydrophobic interactions) driving the binding process. consensus.app In the context of aggregation-induced emission (AIE), computational modeling helps to understand how intermolecular interactions in the aggregated state restrict intramolecular motion, leading to enhanced fluorescence. rsc.org The type of aggregate morphology, such as fibers or nanoparticles, can regulate the AIE intensity and emission wavelength. rsc.org

TD-DFT is a powerful method for predicting the absorption and emission wavelengths of naphthalimide derivatives. documentsdelivered.comnih.gov By calculating the vertical excitation energies, researchers can simulate the UV-Vis absorption spectra. To predict fluorescence emission, the geometry of the molecule is first optimized in the first excited state. nih.gov

The accuracy of these predictions is often enhanced by including a solvent model, such as the Polarizable Continuum Model (PCM), which accounts for the effect of the solvent environment on the electronic transitions. researchgate.net Studies have shown that the PCM-TD-DFT protocol can provide absorption and emission wavelengths that are in good agreement with experimental data. researchgate.net

For a series of N-substituted 1,8-naphthalimides, calculations using the B3LYP functional showed that extending the π-conjugation through substituents leads to a redshift in both absorption and emission spectra, a result that was verified experimentally. documentsdelivered.com These predictive capabilities allow for the in-silico screening of new naphthalimide structures with desired photophysical properties before undertaking their synthesis.

Docking Studies for Molecular Recognition and Enzyme Inhibition

Molecular docking serves as a powerful computational tool to predict the binding orientation of small molecule ligands to their macromolecular targets, providing critical insights into the fundamental principles of molecular recognition. For naphthalimide derivatives, including those related to this compound, docking studies have been instrumental in elucidating their mechanism of action, rationalizing structure-activity relationships, and guiding the design of more potent and selective enzyme inhibitors. These in silico investigations have explored the interactions of naphthalimide-based compounds with a diverse array of biological targets, from cancer-related enzymes to viral proteins and DNA structures.

A significant area of investigation has been the inhibition of enzymes implicated in cancer progression. For instance, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were evaluated as potential inhibitors of Carbonic Anhydrase IX (CAIX), a protein overexpressed in various cancer cells. nih.gov Molecular docking of these derivatives (SA1–SA7) into the active site of CAIX (PDB: 5FL4) was performed using AutoDock4 software. nih.gov The results revealed that compound SA7 exhibited the highest binding affinity, which was comparable to the established CAIX inhibitor SLC-0111. nih.gov The docking analysis identified key hydrogen bonding and hydrophobic interactions with residues such as Asn66, Gln92, Val130, and Pro202, which are known to be important for inhibitor binding. nih.gov

| Compound | Binding Affinity (kcal/mol) | Interacting Residues (H-bonds) |

|---|---|---|

| SA1 | -7.39 | Gln92, Gly71 |

| SA2 | -8.39 | Asn66, Gln92, Thr200 |

| SA3 | -7.92 | Asn66, Gln92, Thr200 |

| SA4 | -8.04 | Asn66, Gln92, Thr200 |

| SA5 | -7.95 | Asn66, Gln92, Thr200, Pro202 |

| SA6 | -7.65 | Asn66, Gln92, Thr200 |

| SA7 | -8.61 | Asn66, Gln92, Thr200, Pro202 |

| SLC-0111 (Reference) | -8.39 | Not Specified |

Naphthalimide derivatives have also been investigated as potential antiviral agents. In one study, the antiviral properties of naphthalimide Schiff base compounds were explored through molecular docking against two critical proteins of the SARS-CoV-2 virus: the main protease (Mᴾᴿᴼ) and the spike protein. nih.gov The docking results provided insights into the binding affinities and inhibition constants of these compounds, with one derivative showing a particularly high binding affinity for the spike protein, suggesting a potential mechanism for its antiviral activity. nih.gov

Furthermore, the planar naphthalimide ring is a well-known DNA intercalating scaffold. frontiersin.orgajums.ac.ir Molecular modeling has been used to design and analyze naphthalene diimide linked bis-naphthalimides as potential DNA interactive agents. frontiersin.org Docking studies on these compounds showed excellent DNA intercalating potential at the d(atgcat)2 site, with binding affinities superior to standard reference compounds. frontiersin.org For example, compound 5a in the series displayed a remarkable binding affinity score of -10.93 kcal/mol, forming three hydrogen bonds with the DNA molecule. frontiersin.org These computational predictions support the hypothesis that such molecules exert their cytotoxic effects by interfering with DNA structure and function. frontiersin.org

| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) | Number of H-Bonds |

|---|---|---|---|

| 5a | -10.93 | 9.69 nM | 3 |

| 5b | -9.45 | 114.71 nM | 2 |

| 5c | -9.69 | 79.37 nM | 1 |

| 5f | -9.01 | 248.18 nM | 3 |

In addition to DNA and viral proteins, other enzyme targets have been explored. Phthalimide (B116566) derivatives, which share structural similarities with naphthalimides, were analyzed for their potential to inhibit DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2) through molecular docking. medigraphic.comunirioja.es The results indicated that these derivatives had a greater affinity for DNMT1 compared to the potent inhibitor S-adenosyl-l-homocysteine. medigraphic.comunirioja.es Similarly, docking studies on phthalimide derivatives against HIV-1 Reverse Transcriptase (RT) revealed that potent compounds bound in a similar position and orientation as the clinically used inhibitor nevirapine, adopting a specific three-dimensional shape believed to be crucial for activity. thaiscience.info These computational studies consistently demonstrate the utility of molecular docking in predicting and rationalizing the inhibitory activities of naphthalimide-based structures against a wide range of biological targets.

Advanced Applications and Emerging Research Directions

Applications in Materials Science

The rigid, planar structure and inherent fluorescence of the naphthalimide core make it an ideal candidate for advanced materials. Its ability to be chemically modified allows for the fine-tuning of its electronic and self-assembly properties for specific applications, ranging from renewable energy to sophisticated fluorescent systems.

A significant challenge in the commercialization of perovskite solar cells (PSCs) is their long-term operational stability. scielo.brresearchgate.net Research has identified (2-Aminoethyl)naphthalimide, also referred to as 2AENI, as a key component in strategies to mitigate degradation. scielo.brsemanticscholar.org

One successful approach involves passivating the CsFAMA (cesium formamidinium methylammonium) perovskite active layer with a mixture of N-(2-aminoethyl)naphthalimide and mercaptopropionic acid (MPA). scielo.brresearchgate.netscielo.br This post-treatment serves to passivate defects on the perovskite surface and at grain boundaries, which are primary sites for degradation. researchgate.net The bulky organic cations from 2AENI can help prevent ion migration and phase segregation, while also offering enhanced moisture stability. researchgate.net

In a notable study, unencapsulated solar cells treated with a 5 mM solution of the 2AENI-MPA mixture demonstrated significantly improved durability under ambient conditions. These devices retained approximately 90% of their initial power conversion efficiency (PCE) after 500 hours, a substantial improvement over the control devices, which retained only 58% of their initial PCE over the same period. scielo.brresearchgate.netscielo.br This work highlights the potential of designing specific naphthalimide-based molecules to address the critical stability issues facing perovskite photovoltaic technology. scielo.brsemanticscholar.org

| Device Type | Treatment | Testing Duration (hours) | Initial PCE Retention (%) | Source |

|---|---|---|---|---|

| Standard PSC | None (Control) | 500 | ~58% | scielo.br, researchgate.net |

| Modified PSC | 5 mM 2AENI-MPA Solution | 500 | ~90% | scielo.br, researchgate.net |